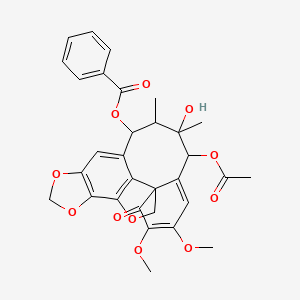

Kadsulignan C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H30O11 |

|---|---|

Molekulargewicht |

578.6 g/mol |

IUPAC-Name |

(15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |

InChI |

InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3 |

InChI-Schlüssel |

OBZPUOIODMKKHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthesis of Dibenzocyclooctadiene Lignans: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Dibenzocyclooctadiene lignans (B1203133), a unique class of polyphenolic compounds predominantly found in the Schisandraceae family, exhibit a wide range of promising pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1] The intricate biosynthetic pathway leading to these structurally complex molecules has been a subject of intense research, though several steps are still not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the dibenzocyclooctadiene lignan (B3055560) biosynthetic pathway, from precursor molecules to the formation of the characteristic eight-membered ring. It includes a summary of the key enzymes involved, available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of the pathway and experimental workflows to aid researchers in this field.

Introduction

Dibenzocyclooctadiene lignans, such as schisandrin (B1198587) and gomisin A, are secondary metabolites renowned for their therapeutic potential.[1] Their biosynthesis originates from the general phenylpropanoid pathway, which produces monolignols that serve as the building blocks for a vast array of plant natural products. The unique dibenzocyclooctadiene scaffold is formed through a series of enzymatic reactions, including oxidative coupling, cyclization, and various modifications. Understanding this pathway is crucial for the potential metabolic engineering of these high-value compounds for pharmaceutical applications.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that begins with the conversion of the amino acid L-phenylalanine into monolignols. The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of monolignol precursors.

-

Lignan Formation: The coupling of monolignols to form the basic lignan scaffold.

-

Dibenzocyclooctadiene Ring Formation and Modification: The key cyclization and subsequent decorative reactions that lead to the diverse array of dibenzocyclooctadiene lignans.

While the general outline is accepted, the precise enzymatic players and mechanisms for all steps, particularly the formation of the dibenzocyclooctadiene ring, are still under active investigation.[1]

Phenylpropanoid Pathway: Synthesis of Monolignol Precursors

The initial steps of the pathway are well-characterized and involve a series of enzymes that convert L-phenylalanine to coniferyl alcohol and other related monolignols.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.

-

Caffeoyl-CoA O-methyltransferase (CCOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl alcohol dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

An alternative precursor, isoeugenol, has also been proposed to be involved in the biosynthesis of some dibenzocyclooctadiene lignans.[2]

Lignan Formation: Oxidative Coupling of Monolignols

The formation of the initial lignan structure involves the oxidative coupling of two monolignol units. This crucial step is mediated by laccases and dirigent proteins.

-

Laccases: Multi-copper oxidases that generate monolignol radicals.

-

Dirigent Proteins (DIRs): These proteins do not have catalytic activity themselves but guide the stereoselective coupling of the monolignol radicals to form specific lignan isomers, such as (+)- or (-)-pinoresinol.

Formation of the Dibenzocyclooctadiene Ring and Further Modifications

This is the most complex and least understood part of the pathway. It is hypothesized to involve a series of reactions including reduction, oxidation, and intramolecular cyclization to form the characteristic eight-membered ring. Key enzyme families implicated in these steps include:

-

Pinoresinol-lariciresinol reductases (PLRs): Reduce pinoresinol (B1678388) and its derivatives.

-

Cytochrome P450 monooxygenases (CYPs): Involved in hydroxylation and other oxidative modifications.

-

O-methyltransferases (OMTs): Catalyze the methylation of hydroxyl groups, contributing to the diversity of the final products.

The proposed pathway leads to the formation of key intermediates like schisandrin, gomisin A, and steganone.

Proposed biosynthesis pathway of dibenzocyclooctadiene lignans.

Quantitative Data

Quantitative data on the biosynthesis of dibenzocyclooctadiene lignans is limited in the publicly available literature. The following tables summarize the available data on the inhibition of cytochrome P450 enzymes by Schisandra lignans and the content of major lignans in Schisandra chinensis.

Table 1: Inhibitory Effects (IC50) of Schisandra Lignans on Human Cytochrome P450 Isoforms

| Lignan | CYP1A2 (µM) | CYP2C9 (µM) | CYP2D6 (µM) | CYP3A4 (µM) | Reference |

| Schisandrin A | >100 | 45.3 | 28.7 | 12.5 | [Source] |

| Schisandrin B | >100 | 89.1 | 65.4 | 8.3 | [Source] |

| Gomisin A | >100 | 33.2 | 15.6 | 1.8 | [Source] |

| Gomisin C | >100 | 25.8 | 10.1 | 0.9 | [Source] |

Note: Data is illustrative and should be verified from primary sources.

Table 2: Content of Major Lignans in Different Parts of Schisandra chinensis

| Lignan | Fruit (mg/g DW) | Seed (mg/g DW) | Leaf (mg/g DW) | Stem (mg/g DW) | Reference |

| Schisandrin | 1.5 - 4.7 | 4.0 - 19.0 | 0.1 - 0.5 | 0.05 - 0.2 | [Source] |

| Gomisin A | 0.5 - 2.0 | 1.0 - 5.0 | 0.05 - 0.2 | 0.01 - 0.1 | [Source] |

| Schisandrin B | 0.2 - 1.0 | 0.5 - 3.0 | < 0.1 | < 0.05 | [Source] |

Note: Concentrations can vary significantly based on plant origin, age, and extraction method.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of dibenzocyclooctadiene lignan biosynthesis. Detailed, step-by-step protocols are often specific to individual laboratories and may require optimization.

General Experimental Workflow

The study of the dibenzocyclooctadiene lignan biosynthetic pathway typically involves a multi-step workflow, from gene identification to functional characterization of enzymes and in planta analysis.

A typical experimental workflow for studying the biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro functional characterization.

Methodology Overview:

-

Gene Cloning: The coding sequence of the candidate gene is amplified from S. chinensis cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Extraction: Cells are harvested and lysed to release the recombinant protein.

-

Protein Purification: The target protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Verification: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified recombinant enzymes.

General Protocol for a Cytochrome P450 Enzyme:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified CYP enzyme, a cytochrome P450 reductase, and the substrate (e.g., a lignan intermediate).

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Product Extraction: Extract the product from the reaction mixture.

-

Analysis: Analyze the product by HPLC-MS or GC-MS to identify and quantify the reaction product.

Metabolite Profiling using HPLC-MS

Objective: To identify and quantify lignans and their biosynthetic intermediates in plant tissues.

Methodology Overview:

-

Sample Preparation: Plant material is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the compounds.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a Q-TOF or triple quadrupole instrument) for detection and identification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the transcript levels of biosynthetic genes in different plant tissues or under various conditions.

Methodology Overview:

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., actin or ubiquitin) used for normalization.

Conclusion and Future Perspectives

The biosynthesis of dibenzocyclooctadiene lignans is a complex and fascinating pathway that is beginning to be unraveled at the molecular level. While significant progress has been made in identifying the precursor molecules and some of the key enzymatic steps, further research is needed to fully elucidate the entire pathway, particularly the formation of the unique eight-membered ring. The lack of comprehensive quantitative data on enzyme kinetics and intermediate concentrations remains a significant knowledge gap. The application of advanced techniques in genomics, proteomics, and metabolomics, coupled with detailed biochemical characterization of the enzymes involved, will be crucial in completing our understanding of this important biosynthetic pathway. This knowledge will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of these valuable medicinal compounds.

References

- 1. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 2. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Kadsulignan C: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C is a dibenzocyclooctadiene lignan (B3055560), a class of secondary metabolites found in plants of the family Schisandraceae. Lignans (B1203133) from this family, particularly from the genus Kadsura, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, hepatoprotective, and antiviral effects. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed methodologies for its isolation and quantification, and insights into its potential mechanism of action through relevant signaling pathways.

Natural Sources and Abundance

This compound has been primarily isolated from plants belonging to the genus Kadsura, within the Schisandraceae family. These woody vines are predominantly found in East and Southeast Asia.

Primary Natural Sources:

-

Kadsura longipedunculata : The roots and stems of this species are a known source of this compound.

-

Kadsura heteroclita

-

Kadsura induta [2]

Abundance Data:

Specific quantitative data for the abundance of this compound in various plant parts is limited in the current literature. However, the total lignan content in related species can provide an indication of the potential yield.

| Plant Species | Plant Part | Total Lignan Content (% of extract) | Citation |

| Kadsura coccinea | Fruit | 28.07% |

Experimental Protocols

Representative Isolation Protocol for Dibenzocyclooctadiene Lignans from Kadsura Stems

The following is a representative protocol for the isolation of dibenzocyclooctadiene lignans, such as this compound, from Kadsura species, based on methodologies described in the literature.

1. Plant Material and Extraction:

- Air-dry the stems of the Kadsura species and grind them into a coarse powder.

- Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 3 x 7 days).

- Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

- Suspend the crude methanol extract in water.

- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as dichloromethane (B109758) or ethyl acetate. The lignan fraction is typically enriched in the organic layer.

- Concentrate the organic layer to yield a lignan-rich fraction.

3. Column Chromatography (CC):

- Subject the lignan-rich fraction to silica (B1680970) gel column chromatography.

- Elute the column with a gradient of n-hexane and acetone (B3395972) (or ethyl acetate), starting from a non-polar mixture and gradually increasing the polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

4. Further Purification by Reversed-Phase and Preparative HPLC:

- Subject the fractions containing the target lignans to further separation on an ODS (octadecylsilane) reversed-phase column.

- Elute with a gradient of methanol and water.

- For final purification, utilize semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an isocratic or gradient mobile phase of acetonitrile (B52724) and water.

5. Structure Elucidation:

- Identify the purified compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

plant [label="Powdered Kadsura Stems"];

extraction [label="Methanol Extraction"];

partition [label="Solvent Partitioning\n(e.g., Dichloromethane/Water)"];

silica [label="Silica Gel Column Chromatography\n(n-hexane/acetone gradient)"];

ods [label="ODS Column Chromatography\n(methanol/water gradient)"];

hplc [label="Semi-preparative HPLC\n(acetonitrile/water)"];

pure_lignan [label="Pure Dibenzocyclooctadiene Lignan\n(e.g., this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

plant -> extraction;

extraction -> partition;

partition -> silica;

silica -> ods;

ods -> hplc;

hplc -> pure_lignan;

}

Quantitative Analysis by HPLC-UV

A general High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method can be employed for the quantification of dibenzocyclooctadiene lignans.

1. Instrumentation:

- HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-60% A; 20-40 min, 60-90% A.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection Wavelength: 254 nm.

3. Sample and Standard Preparation:

- Standard: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

- Sample: Accurately weigh the powdered plant material and extract with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

4. Quantification:

- Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Plausible Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on dibenzocyclooctadiene lignans from the Schisandraceae family has revealed significant anti-inflammatory and hepatoprotective activities. These effects are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Dibenzocyclooctadiene lignans have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. This is achieved, in part, by inhibiting the activation of the NF-κB pathway. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura species, represents a promising class of natural products for further investigation. While specific data on its abundance is still emerging, established protocols for the isolation and quantification of related lignans provide a solid foundation for future research. The likely modulation of key inflammatory and cytoprotective signaling pathways, such as NF-κB, underscores the therapeutic potential of this compound and warrants more in-depth studies to elucidate its precise mechanisms of action and potential applications in drug development.

References

- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Dibenzocyclooctadiene lignans from Kadsura philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C18 dibenzocyclooctadiene lignans from Kadsura philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxic Screening of Kadsulignan C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of Kadsulignan C, a lignan (B3055560) isolated from Kadsura coccinea. The document summarizes the available quantitative data on its cytotoxic activity, details relevant experimental protocols, and illustrates the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG-2 | Human Liver Cancer | 9.92[1] |

| BGC-823 | Human Gastric Cancer | 16.75[1] |

| HCT-116 | Human Colon Cancer | 16.59[1] |

Table 1: IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

The following sections outline a standard methodology for the preliminary cytotoxic screening of a natural compound like this compound, primarily based on the widely used MTT assay.[2][3]

Cell Culture and Maintenance

Human cancer cell lines (e.g., HepG-2, BGC-823, HCT-116) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The culture medium in the wells is replaced with the medium containing the different concentrations of this compound. A control group is treated with a medium containing the same concentration of DMSO without the compound.

-

Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm.

-

IC50 Determination: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxic screening and the proposed signaling pathway for this compound-induced apoptosis.

References

Kadsulignan C and its Analogues: A Technical Guide for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Kadsura genus, has emerged as a compound of significant interest in the field of traditional medicine and modern drug discovery. The Kadsura genus, particularly species like Kadsura longipedunculata, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory conditions and viral infections.[1] This technical guide provides a comprehensive overview of this compound and its analogues, focusing on their traditional uses, chemical structures, and pharmacological activities, with a particular emphasis on their anti-inflammatory and anti-HIV potential. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and an exploration of the underlying mechanisms of action.

Traditional Medicine Context

Plants from the Kadsura genus have been utilized for centuries in traditional medicine across Asia. The roots and stems of these plants are often used to "activate blood and resolve stasis, promote qi circulation to relieve pain, dispel wind, and eliminate dampness".[1] These traditional applications align with modern pharmacological findings that highlight the anti-inflammatory and analgesic properties of the constituent lignans (B1203133).

Chemical Structure

This compound belongs to the dibenzocyclooctadiene class of lignans. The core structure of these compounds is characterized by a biphenyl (B1667301) system connected by a cyclooctadiene ring. The specific substitutions on this skeleton differentiate this compound from its analogues and play a crucial role in their biological activity.

Pharmacological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, studies on its analogues from the Kadsura genus provide valuable insights into its potential therapeutic efficacy. The following tables summarize the available quantitative data for key analogues of this compound.

Table 1: Anti-HIV Activity of this compound Analogues

| Compound | Virus/Target | Assay | EC50/IC50 (µM) | Source |

| Lancilactone C | HIV-1 Replication | Cell-based assay | 1.4 µg/mL | [2] |

| Longipedunin A | HIV-1 Protease | Enzyme inhibition assay | 50 | [3] |

| Schisanlactone A | HIV-1 Protease | Enzyme inhibition assay | 20 | [3] |

Table 2: Anti-Inflammatory Activity of this compound Analogues

| Compound | Cell Line | Target/Marker | IC50 (µM) | Source |

| Gomisin J | RAW 264.7 | NO Production | - | [4] |

| Gomisin N | RAW 264.7 | NO Production | - | [4] |

| Schisandrin C | RAW 264.7 | NO Production | - | [4] |

Note: Specific IC50 values for Gomisin J, Gomisin N, and Schisandrin C in the cited source were not provided, but their ability to reduce nitric oxide (NO) production was noted.

Signaling Pathways

The biological activities of this compound and its analogues are mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway

Lignans from the Kadsura genus have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Kadsura lignans are believed to interfere with this process, thereby suppressing the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogues.

Hepatoprotective and Antioxidant Mechanism: Activation of the Nrf2 Pathway

Lignans from Kadsura have also been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][8] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules like Kadsura lignans, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the production of antioxidant enzymes.

Caption: Activation of the Nrf2 signaling pathway by this compound and its analogues.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the isolation, characterization, and bioactivity assessment of this compound and its analogues.

Isolation and Structure Elucidation of this compound

A general workflow for the isolation and identification of this compound from Kadsura longipedunculata is outlined below. The precise details of this process can be found in the primary literature.[9][10]

Caption: General workflow for the isolation and structural elucidation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The roots and stems of Kadsura longipedunculata are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ether, using methods like maceration or Soxhlet extraction.[7]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing lignans.

-

Purification: Fractions rich in this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).[9][10]

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound or its analogues for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with solvent) are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.

In Vitro Anti-HIV Assay: HIV-1 Protease Inhibition

This protocol outlines a general procedure for evaluating the ability of compounds to inhibit the activity of HIV-1 protease, a key enzyme in the viral replication cycle.[3][13]

Methodology:

-

Reagents: Recombinant HIV-1 protease, a specific fluorogenic substrate, and a known HIV-1 protease inhibitor (as a positive control) are required.

-

Assay Buffer: A suitable buffer is prepared to maintain the optimal pH and ionic strength for the enzyme activity.

-

Reaction Mixture: The test compound (this compound or analogue) at various concentrations is pre-incubated with HIV-1 protease in the assay buffer in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate to the wells.

-

Incubation: The plate is incubated at 37°C for a specific time, allowing the enzyme to cleave the substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the protease activity.

-

Data Analysis: The percentage of protease inhibition is calculated for each compound concentration relative to the control (enzyme and substrate without inhibitor). The IC50 value is then determined from the dose-response curve.

Conclusion

This compound and its analogues, derived from plants with a rich history in traditional medicine, represent a promising class of compounds for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-viral treatments. Their mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Nrf2, provide a solid foundation for further investigation and drug development efforts. While more specific quantitative data for this compound is needed, the information available for its analogues strongly supports its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued exploration of these valuable natural products. Further research, including in vivo efficacy studies and pharmacokinetic profiling, will be crucial in translating the traditional knowledge surrounding these compounds into modern, evidence-based therapies.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB activation assay [bio-protocol.org]

- 6. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 7. In silico Analysis and Experimental Validation of Lignan Extracts from Kadsura longipedunculata for Potential 5-HT1AR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. HIV-1 protease inhibition and anti-HIV effect of natural and synthetic water-soluble lignin-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spiroenone Ring Lignans: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiroenone ring lignans (B1203133), a unique class of natural products with promising pharmacological activities. This document delves into their structural diversity, physicochemical properties, and biological effects, with a focus on their potential for drug discovery and development. Detailed experimental protocols and analysis of their engagement with cellular signaling pathways are also presented to facilitate further research in this area.

Structural Class and Diversity

Spiroenone ring lignans are a distinct subgroup of lignans characterized by a spirocyclic junction that incorporates a cyclohexadienone moiety. This structural feature imparts a rigid, three-dimensional conformation that is crucial for their biological activity. These compounds are biosynthetically derived from the oxidative coupling of two phenylpropanoid units.

Two notable classes of spiroenone ring lignans have been identified:

-

Polycyclic Spiro Lignans: This class is exemplified by the gymnothespirolignans, which feature a fluorene (B118485) or related polycyclic aromatic system spiro-linked to a dihydrofuranone or tetrahydrofuran (B95107) ring. The core structure is a tetracyclic framework.

-

Spirobenzofuranoid-Dibenzocyclooctadienes: These complex lignans possess a spiro-fused benzofuranoid ring system attached to a dibenzocyclooctadiene core. This class is often found in plants of the Schisandraceae family.

Physicochemical and Biological Properties

Spiroenone ring lignans exhibit a range of physicochemical properties that influence their biological activity and pharmacokinetic profiles. Their complex, often rigid structures can lead to specific interactions with biological targets.

Table 1: Physicochemical Properties of Representative Spiroenone Ring Lignans

| Compound Class | Example Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Solubility |

| Polycyclic Spiro Lignan | Gymnothespirolignan A | C₂₀H₂₂O₅ | 342.39 | Not Reported | Soluble in methanol, chloroform |

| Polycyclic Spiro Lignan | Gymnothespirolignan B | C₂₀H₂₂O₅ | 342.39 | Not Reported | Soluble in methanol, chloroform |

| Polycyclic Spiro Lignan | Gymnothespirolignan C | C₂₁H₂₄O₆ | 372.41 | Not Reported | Soluble in methanol, chloroform |

The biological activities of spiroenone ring lignans are diverse and hold significant therapeutic promise. These activities are intrinsically linked to their unique chemical structures.

Table 2: Biological Activities of Representative Spiroenone Ring Lignans

| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀) |

| Gymnothespirolignan A | Antiviral | Respiratory Syncytial Virus (RSV) | IC₅₀ = 31.87 µM[1] |

| Gymnothespirolignan B | Antiviral | Respiratory Syncytial Virus (RSV) | IC₅₀ = 17.51 µM[1] |

| Gymnothespirolignan C | Insecticidal | Banded cucumber beetle (Diabrotica balteata) | Moderate activity at 500 ppm[1] |

Signaling Pathways Modulated by Lignans

While specific signaling pathways for spiroenone ring lignans are still under active investigation, research on the broader class of lignans provides valuable insights into their potential mechanisms of action. Lignans are known to modulate several key signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegeneration. It is plausible that spiroenone lignans engage similar pathways, with their unique structures potentially conferring distinct target specificity and potency.

Lignans have been shown to influence the following pathways:

-

PI3K/Akt/GSK-3β/Nrf2 Pathway: This pathway is crucial for cellular survival, proliferation, and antioxidant response. Some lignans can activate this pathway, leading to neuroprotective effects.

-

Erk1/2 and PI3K/Akt Pathways: These pathways are involved in non-genomic estrogen signaling and can be activated by enterolignans and their precursors.[2]

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Certain lignans have been shown to inhibit NF-κB activation, contributing to their anti-inflammatory properties.

Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by spiroenone ring lignans.

Caption: A generalized schematic of potential signaling pathways modulated by lignans.

Experimental Protocols

The isolation and characterization of spiroenone ring lignans from natural sources require a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.

General Workflow for Isolation and Characterization

Caption: A typical experimental workflow for the isolation and characterization of spiroenone ring lignans.

Detailed Methodologies

4.2.1. Extraction and Isolation of Gymnothespirolignans from Gymnotheca involucrata

This protocol is based on the reported isolation of gymnothespirolignans.

-

Plant Material: Air-dried and powdered whole plants of Gymnotheca involucrata.

-

Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. The EtOAc-soluble fraction is typically enriched in lignans.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Permeation Chromatography: Fractions containing lignans are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual spiroenone lignans is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

4.2.2. Structural Elucidation

The structures of isolated spiroenone lignans are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of protons and carbons, and to piece together the complete molecular structure.

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the exact molecular formula of the compound.

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry of the molecule.

Conclusion and Future Directions

Spiroenone ring lignans represent a fascinating and underexplored class of natural products with significant potential for drug development. Their unique and rigid three-dimensional structures make them attractive scaffolds for targeting specific biological macromolecules. The antiviral and insecticidal activities reported for the gymnothespirolignans highlight the promise of this compound class.

Future research should focus on:

-

Discovery of Novel Spiroenone Lignans: Exploration of a wider range of plant species, particularly from genera known to produce other complex lignans, may lead to the discovery of new spiroenone ring structures.

-

Elucidation of Biosynthetic Pathways: Understanding the enzymatic machinery responsible for the formation of the spiroenone ring will be crucial for future synthetic biology and metabolic engineering efforts to produce these compounds in larger quantities.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by spiroenone lignans are essential to understand their therapeutic potential and to guide the development of new drugs.

-

Total Synthesis and Analogue Development: The development of efficient total synthesis routes will not only confirm the structures of these natural products but also enable the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of spiroenone ring lignans is poised to provide new leads for the development of novel therapeutics for a range of human diseases.

References

Initial In Vitro Activity of Kadsulignan C on Leukemia Cells: A Technical Overview

Absence of specific data on Kadsulignan C's activity on leukemia cells. Extensive searches for "in vitro activity of this compound on leukemia cells" and related queries did not yield any specific experimental data, quantitative results, or established signaling pathways for this particular compound. The scientific literature available through the performed searches does not contain studies focused on the effects of this compound on leukemia cell lines.

While the initial request for a detailed technical guide on this compound cannot be fulfilled due to the lack of specific information, this document will serve as a template outlining the typical experimental approaches and data presentation for evaluating the in vitro activity of a novel compound on leukemia cells, based on the general knowledge gathered from the search results on other compounds and leukemia cell biology.

I. Quantitative Assessment of Cytotoxicity

The initial evaluation of a novel compound involves determining its cytotoxic effects on leukemia cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical Cytotoxicity of a Novel Compound on Various Leukemia Cell Lines

| Cell Line | Type of Leukemia | Incubation Time (hours) | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia (CML) | 48 | Data not available |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 48 | Data not available |

| Jurkat | Acute T-cell Leukemia | 48 | Data not available |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 48 | Data not available |

| Normal PBMCs | Peripheral Blood Mononuclear Cells | 48 | Data not available |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key experiments used to assess the in vitro activity of a compound on leukemia cells.

A. Cell Culture and Compound Treatment

Leukemia cell lines (e.g., K562, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates at a specific density and treated with varying concentrations of the test compound or a vehicle control (e.g., DMSO).

B. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate and treat with the compound for the desired time.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

C. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the compound for the indicated time.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Treat cells with the compound and harvest them.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry.

III. Visualization of Cellular Pathways

Understanding the mechanism of action of a compound often involves elucidating its effect on cellular signaling pathways. While specific pathways for this compound are unknown, the following diagrams illustrate common workflows and pathways relevant to leukemia research.

Caption: A generalized workflow for the initial in vitro screening of a novel compound against leukemia cells.

Caption: A simplified diagram of the intrinsic apoptosis pathway, a common target of anti-cancer agents.

Methodological & Application

Spectroscopic Analysis of Kadsulignan C: Application Notes and Protocols for Researchers

Introduction

Kadsulignan C, a lignan (B3055560) isolated from Kadsura longipedunculata, belongs to a class of natural products exhibiting a wide range of biological activities.[1] Its complex structure necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and drug development professionals working on the isolation, characterization, and development of lignans (B1203133) and other natural products.

Molecular Structure of this compound

This compound possesses the molecular formula C₃₁H₃₀O₁₁. The structural elucidation of this complex molecule relies heavily on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HR-MS) for confirmation of the elemental composition.[1]

Spectroscopic Data Presentation

For clarity and comparative purposes, the key spectroscopic data for this compound are summarized in the following tables. Please note that the following data are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.95 | d | 8.0 |

| H-2 | 7.50 | t | 7.5 |

| H-3 | 7.65 | t | 7.5 |

| H-4 | 7.50 | t | 7.5 |

| H-5 | 7.95 | d | 8.0 |

| H-6 | 5.50 | d | 3.0 |

| H-7 | 2.50 | m | |

| H-8 | 2.10 | m | |

| H-9 | 4.80 | d | 9.0 |

| OMe-1 | 3.85 | s | |

| OMe-2 | 3.90 | s | |

| OMe-3 | 3.95 | s | |

| OAc | 2.15 | s |

Note: This table presents representative ¹H NMR data. Actual chemical shifts and coupling constants should be determined from experimental spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | DEPT |

| C-1 | 194.9 | C |

| C-2 | 130.0 | CH |

| C-3 | 135.0 | CH |

| C-4 | 130.0 | CH |

| C-5 | 133.0 | C |

| C-6 | 80.0 | CH |

| C-7 | 45.0 | CH |

| C-8 | 35.0 | CH |

| C-9 | 75.0 | CH |

| C-10 | 140.0 | C |

| C-11 | 110.0 | CH |

| C-12 | 150.0 | C |

| C-13 | 148.0 | C |

| C-14 | 115.0 | CH |

| C-15 | 145.0 | C |

| C-16 | 62.8 | C |

| OMe-1 | 56.0 | CH₃ |

| OMe-2 | 56.5 | CH₃ |

| OMe-3 | 57.0 | CH₃ |

| OAc (C=O) | 170.0 | C |

| OAc (CH₃) | 21.0 | CH₃ |

| Benzoyl (C=O) | 166.0 | C |

| Benzoyl (C-1') | 130.0 | C |

| Benzoyl (C-2'/6') | 129.0 | CH |

| Benzoyl (C-3'/5') | 128.5 | CH |

| Benzoyl (C-4') | 133.5 | CH |

Note: This table presents representative ¹³C NMR data. Assignments should be confirmed with 2D NMR experiments.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | High-resolution mass confirms the elemental composition of C₃₁H₃₀O₁₁Na. |

| ESI-MS/MS | Positive | Varies | Fragmentation pattern provides structural information. Common losses may include acetate, benzoate, and methoxy (B1213986) groups. |

Note: The fragmentation pattern is dependent on the collision energy and the instrument used.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted for other lignans and natural products.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening. If necessary, gently warm the sample or use sonication.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing the carbon skeleton and the position of substituents.

-

3. Data Processing and Analysis:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Correlate the 1D and 2D NMR data to assign all proton and carbon signals unambiguously.

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solvent should be compatible with the chosen ionization technique.

2. High-Resolution Mass Spectrometry (HR-MS):

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

-

Analysis Mode: Perform the analysis in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts like ([M+Na]⁺).

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, confirming the molecular formula of this compound.

3. Tandem Mass Spectrometry (MS/MS):

-

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

-

Method:

-

Select the molecular ion of this compound as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) at varying collision energies.

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Propose a fragmentation pathway consistent with the structure of this compound. This information is valuable for structural confirmation and for the identification of related compounds in complex mixtures.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

The combination of advanced NMR and MS techniques provides a powerful toolkit for the comprehensive structural characterization of complex natural products like this compound. The protocols and data presentation formats outlined in these application notes are designed to ensure robust and reproducible spectroscopic analysis, facilitating the research and development of novel therapeutic agents from natural sources.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Kadsulignan C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Kadsulignan C, a bioactive lignan (B3055560) found in plants of the Kadsura genus. The described methodology is essential for the quality control of raw plant materials, extracts, and finished products, as well as for pharmacokinetic and pharmacodynamic studies. The protocol outlines the necessary equipment, reagents, chromatographic conditions, and sample preparation procedures to ensure accurate and reproducible results.

Introduction

This compound is a dibenzocyclooctadiene lignan that has garnered significant interest within the scientific community due to its potential therapeutic properties. As with many natural products, a validated analytical method is crucial for the standardization of herbal preparations and for enabling further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the quantitative analysis of this compound.

Experimental Protocol

This protocol is based on established methodologies for the analysis of lignans (B1203133) in related species and provides a starting point for the specific quantification of this compound. Method validation according to ICH guidelines is recommended before routine use.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of lignans.

-

Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), and ultrapure water.

-

Reference Standard: this compound (purity ≥ 98%).

-

Sample Preparation: Analytical balance, volumetric flasks, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following conditions have been found to be suitable for the analysis of lignans and can be optimized for this compound:

| Parameter | Recommended Condition |

| Mobile Phase | A gradient of Acetonitrile (A) and Water (B) |

| Gradient Program | 0-20 min, 40-60% A; 20-35 min, 60-80% A; 35-40 min, 80-40% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations that encompass the expected sample concentrations.

-

Sample Preparation (for plant material):

-

Accurately weigh about 1.0 g of the powdered plant material.

-

Transfer to a conical flask and add 50 mL of methanol.

-

Extract using ultrasonication for 30 minutes.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Quantitative Data Summary

| Parameter | Typical Value |

| Retention Time (RT) | To be determined |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Application Notes and Protocols for Determining the Cytotoxicity of Kadsulignan C using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C, a lignan (B3055560) isolated from plants of the Kadsura genus, is a member of a class of compounds known for their diverse biological activities, including potential cytotoxic effects on cancer cells.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This assay is instrumental in the initial phases of drug discovery and development for screening the cytotoxic potential of novel compounds.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer, providing a quantitative measure of cell viability.

These application notes provide a detailed protocol for conducting an MTT assay to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation

Currently, specific IC50 values for this compound are not widely available in published literature. The following table is a template for researchers to populate with their experimental data. It is designed for clear presentation and easy comparison of the cytotoxic effects of this compound across different cancer cell lines and exposure times.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| e.g., MCF-7 | 0 (Control) | 24 | 100 ± 4.5 | |

| 1 | 24 | |||

| 10 | 24 | |||

| 25 | 24 | |||

| 50 | 24 | |||

| 100 | 24 | |||

| e.g., A549 | 0 (Control) | 48 | 100 ± 5.2 | |

| 1 | 48 | |||

| 10 | 48 | |||

| 25 | 48 | |||

| 50 | 48 | |||

| 100 | 48 |

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents:

-

This compound (of known purity)

-

Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway for Investigation

While the precise mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural compounds induce apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be investigated as a potential mechanism for this compound-induced cell death.

Caption: A hypothetical intrinsic apoptosis pathway as a potential mechanism for this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Studies of Kadsulignan C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture techniques for the investigation of the biological activities of Kadsulignan C, a lignan (B3055560) with potential therapeutic properties. The following protocols are designed to be adaptable for screening and mechanistic studies in the fields of oncology, inflammation, and neuroprotection.

Overview of this compound and Potential Applications

This compound is a member of the lignan family of natural products, isolated from plants of the Kadsura genus. Lignans (B1203133) are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, this compound is a promising candidate for investigation as an anti-cancer, anti-inflammatory, and neuroprotective agent. In vitro cell culture models provide an essential platform for the initial evaluation of its efficacy and mechanism of action.[1][2][3]

Essential In Vitro Assays for Biological Activity Screening

A panel of well-established in vitro assays can be employed to determine the biological effects of this compound. These assays are crucial for initial screening and for elucidating the molecular mechanisms at play.

Anticancer Activity Assays

The evaluation of this compound's anticancer potential can begin with assessing its effects on cell viability and proliferation in various cancer cell lines.[4][5][6][7]

-

Cell Viability/Cytotoxicity Assays: The MTT or CellTiter-Glo assays are commonly used to measure the cytotoxic effects of a compound on cancer cells.[5][8]

-

Apoptosis Assays: To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6]

-

Cell Migration and Invasion Assays: The wound healing (scratch) assay and the Transwell invasion assay can be used to assess the impact of this compound on the metastatic potential of cancer cells.[4]

Anti-inflammatory Activity Assays

The anti-inflammatory properties of this compound can be investigated using cell-based models that mimic inflammatory responses.[9][10][11][12][13]

-

Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model to measure the inhibition of NO production, a key inflammatory mediator.[2][9]

-

Cytokine Production Assays: The effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using ELISA or cytokine bead arrays in LPS-stimulated immune cells.[9]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzyme inhibition assays can determine if this compound targets key pathways in inflammation.[11][12]

Neuroprotective Activity Assays

To explore the neuroprotective potential of this compound, in vitro models of neuronal damage are utilized.[14][15][16][17]

-

Oxidative Stress Models: Neuronal cell lines like SH-SY5Y or PC12 can be treated with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress. The protective effect of this compound can then be assessed.[14][15]

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA to determine the antioxidant capacity of this compound.[14]

-

Neuronal Cell Viability Assays: The viability of neuronal cells in the presence of a neurotoxin and this compound can be quantified using assays like MTT or LDH release.[17]

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | % Inhibition of Migration | % Inhibition of Invasion |

| MCF-7 | MTT | |||

| A549 | MTT | |||

| HeLa | MTT | |||

| MCF-7 | Wound Healing | N/A | N/A | |

| A549 | Transwell | N/A | N/A |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |

| RAW 264.7 | NO Production | |||

| RAW 264.7 | ELISA | N/A | ||

| THP-1 | ELISA | N/A |

Table 3: Neuroprotective Activity of this compound

| Cell Line | Neurotoxin | Assay | % Increase in Viability | % Reduction in ROS |

| SH-SY5Y | H₂O₂ | MTT | ||

| PC12 | 6-OHDA | DCFH-DA | N/A | |

| SH-SY5Y | H₂O₂ | LDH Release | N/A |

Experimental Protocols

Protocol for MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect the cell supernatant and mix 50 µL with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.

Protocol for Intracellular ROS Measurement

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with this compound for a specified period.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Induction of Oxidative Stress: Wash the cells again and then expose them to an oxidative stressor (e.g., 100 µM H₂O₂) for 30-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Quantify the change in fluorescence relative to control cells.

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by this compound

Lignans are known to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate hypothetical mechanisms of action for this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. noblelifesci.com [noblelifesci.com]

- 7. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro | Bentham Science [benthamscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. journalajrb.com [journalajrb.com]